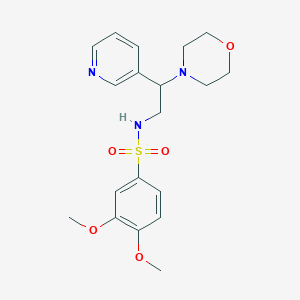

![molecular formula C18H14ClN3O2S B2826851 Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-31-6](/img/structure/B2826851.png)

Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

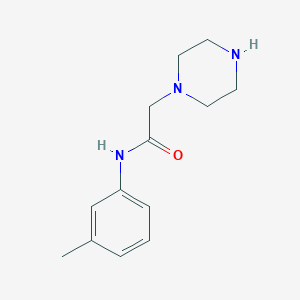

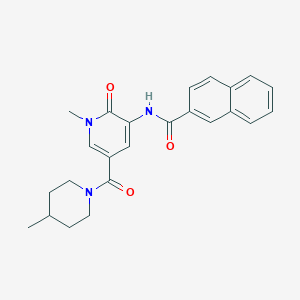

Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a chemical compound with the molecular formula C18H14ClN3O2S . Its average mass is 371.841 Da and its mono-isotopic mass is 371.049530 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazine ring, a phenyl group, and a 2-chlorophenyl sulfanyl group . The ethyl carboxylate group is attached to the 6-position of the triazine ring .Scientific Research Applications

Synthesis and Crystal Structure

Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate, as part of the broader family of 1,2,4-triazine derivatives, is involved in various chemical synthesis studies. The synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate illustrates the compound's role in generating structurally diverse molecules. These derivatives have been studied for their crystal structures, conformation, and intermolecular interactions, providing insights into their chemical behavior and potential applications in material science or pharmaceutical development (Stolarczyk et al., 2018).

Cytotoxic Activity

The cytotoxic activities of 4-thiopyrimidine derivatives against various cell lines, including cancerous and normal cell lines, have been evaluated. These studies are crucial in understanding the potential therapeutic applications of these compounds. For instance, certain derivatives exhibit weak activity against HeLa and K563 cell lines, suggesting their selective cytotoxic properties. Such findings are fundamental in the development of new anticancer agents, highlighting the significance of this compound derivatives in medicinal chemistry research (Stolarczyk et al., 2018).

Tribological Applications

In a different realm of application, triazine derivatives have been explored for their tribological properties, specifically as additives in water-glycol base fluids. Studies on sulfur-containing triazine derivatives have shown significant improvements in antiwear and friction-reducing capacities of base fluids. This research opens up new avenues for using triazine derivatives in lubricant formulations, enhancing the performance and lifespan of mechanical systems (Wu et al., 2017).

Antimicrobial Activity

Further extending the scope of application, some ethyl thionicotinates and related triazine derivatives containing sulfonamide moieties have been synthesized and evaluated for their antibacterial activity. These studies are pivotal in the search for new antimicrobial agents, particularly in an era of increasing antibiotic resistance. The synthesis and screening of these compounds contribute to the pharmaceutical industry's efforts to develop more effective and safer drugs (Gad-Elkareem & El-Adasy, 2010).

Future Directions

While specific future directions for this compound are not available in the retrieved data, 1,2,4-triazine derivatives have been the subject of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and evaluating their potential as therapeutic agents .

Properties

IUPAC Name |

ethyl 5-(2-chlorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2S/c1-2-24-18(23)15-17(25-14-11-7-6-10-13(14)19)20-16(22-21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQANLJTOAIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

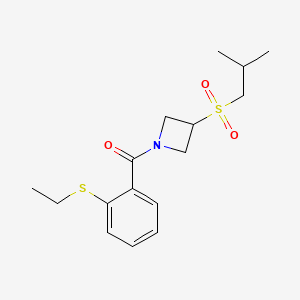

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2826774.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine](/img/no-structure.png)

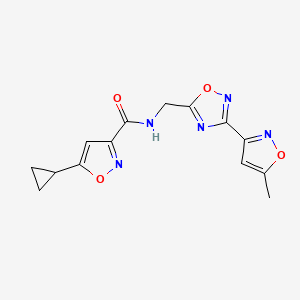

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2826780.png)

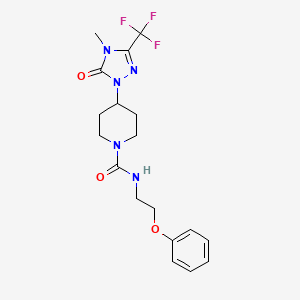

![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)